Cas no 185526-32-3 (1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid)

1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid structure
185526-32-3 structure
Product name:1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
CAS No:185526-32-3
MF:C19H25NO4
MW:331.40610575676
MDL:MFCD08461259
CID:844830
PubChem ID:18467062

1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4'-N-BOC-SPIRO-INDANE-PIPERIDINE-3-CARBOXYLIC ACID
    • 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro-[indene-1,4'-piperidine]-3-carboxylic acid
    • 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
    • 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid
    • Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 2,3-dihydro- 1,1-dimethyl ethyl ester
    • QC-700
    • 1′-Boc-2,3-dihydrospiro[indene-1,4′-piperidine]-3-carboxylic acid
    • 1'-(tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
    • Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-diMethylethyl) ester
    • 1'-Boc-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid, AldrichCPR
    • 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
    • CS-0037597
    • SCHEMBL1222691
    • MB06310
    • 185526-32-3
    • AS-68478
    • W-206334
    • DTXSID30594129
    • MFCD08461259
    • 1'-(t-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
    • 4'-N-Boc-Spiro-indane-piperidine-3-carboxylicacid
    • AKOS015950468
    • 1'-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydrospiro(1H-indene-1,4'-piperidine]-3-carboxylic Acid
    • CLQYVKLGGAFNEB-UHFFFAOYSA-N
    • 1'-BOC-2,3-DIHYDROSPIRO[INDENE-1,4'-PIPERIDINE]-3-CARBOXYLIC ACID
    • MDL: MFCD08461259
    • Inchi: InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,14H,8-12H2,1-3H3,(H,21,22)
    • InChI Key: CLQYVKLGGAFNEB-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC=C3)C(=O)O

Computed Properties

  • Exact Mass: 331.17800
  • Monoisotopic Mass: 331.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.22
  • Boiling Point: 495.9°C at 760 mmHg
  • Flash Point: 253.7°C
  • Refractive Index: 1.582
  • PSA: 66.84000
  • LogP: 3.46510

1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Security Information

1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108237-500mg
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid
185526-32-3 97%
500mg
¥5388 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108237-10g
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid
185526-32-3 97%
10g
¥32313 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES00060-1G
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
185526-32-3 95%
1g
¥ 4,936.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES00060-5G
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
185526-32-3 95%
5g
¥ 14,810.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES00060-250MG
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
185526-32-3 95%
250MG
¥ 1,980.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108237-100mg
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid
185526-32-3 97%
100mg
¥1749 2023-04-15
abcr
AB494158-250 mg
1'-(t-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
185526-32-3
250MG
€597.40 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108237-250mg
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid
185526-32-3 97%
250mg
¥2592 2023-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B881061-250mg
1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro-[indene-1,4'-piperidine]-3-carboxylic acid
185526-32-3 97%
250mg
¥7,048.00 2022-09-29
Fluorochem
213465-1g
4'-N-Boc-Spiro-indane-piperidine-3-carboxylic acid
185526-32-3 95%
1g
£966.00 2022-02-28

Additional information on 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid

Recent Advances in the Study of 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid (CAS: 185526-32-3)

The compound 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid (CAS: 185526-32-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique structural features, has shown promising potential in drug discovery, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on its applications in the development of novel therapeutics targeting central nervous system (CNS) disorders, inflammation, and cancer.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound as a versatile building block for the synthesis of spirocyclic piperidine derivatives. The researchers highlighted its utility in the construction of complex molecular architectures, which are often challenging to achieve using conventional synthetic routes. The tert-butoxycarbonyl (Boc) protecting group in the compound was found to enhance its stability during multi-step synthetic processes, making it an attractive candidate for medicinal chemistry applications.

Further investigations into the pharmacological properties of derivatives synthesized from 185526-32-3 have revealed their potential as modulators of G-protein coupled receptors (GPCRs). A recent preprint on bioRxiv reported that certain analogs exhibited high affinity for the serotonin and dopamine receptors, suggesting possible applications in the treatment of psychiatric disorders such as schizophrenia and depression. The spiro[indene-piperidine] core was identified as a critical pharmacophore responsible for the observed bioactivity.

In the context of drug formulation, researchers have also examined the physicochemical properties of 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid. A 2024 study in Molecular Pharmaceutics demonstrated that the compound exhibits favorable solubility and permeability characteristics, meeting the criteria for good oral bioavailability. These findings support its potential as a lead compound for further optimization in preclinical development.

The synthetic accessibility of 185526-32-3 has also been a focus of recent research. A team from MIT developed a novel catalytic asymmetric synthesis route for this compound, achieving high enantiomeric purity (>99% ee) as reported in Angewandte Chemie. This advancement addresses previous challenges in obtaining optically pure forms of the spirocyclic scaffold, opening new possibilities for the development of chiral drugs based on this structural motif.

Looking forward, the unique structural features and demonstrated biological activities of derivatives of 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid position it as a valuable scaffold in medicinal chemistry. Ongoing research is exploring its potential in targeted drug delivery systems and as a probe for studying protein-ligand interactions. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important focus in pharmaceutical development in the coming years.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:185526-32-3)1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
A849055
Purity:99%
Quantity:10g
Price ($):3346.0